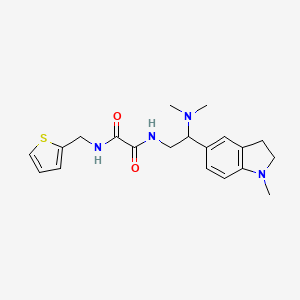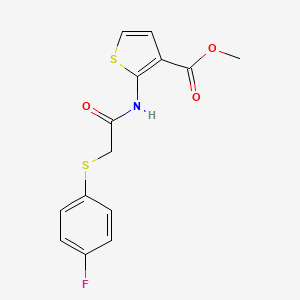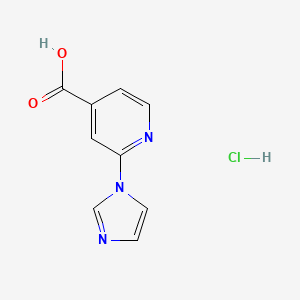
N,N-Dimethyl-5-(4-((4-(Trifluormethoxy)phenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-5-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine is a useful research compound. Its molecular formula is C17H20F3N5O3S and its molecular weight is 431.43. The purity is usually 95%.
BenchChem offers high-quality N,N-dimethyl-5-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-dimethyl-5-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Energetische Materialien und Sprengstoffe
N,N-Dimethyl-5-(4-((4-(Trifluormethoxy)phenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amin: wurde auf sein Potenzial als schmelzgiessbarer Sprengstoff untersucht . Schmelzgiessbare Sprengstoffe sind aufgrund ihrer geeigneten Schmelzpunkte (typischerweise zwischen 70 °C und 120 °C) für Munition unerlässlich. Der vielversprechende Schmelzpunkt und die thermische Stabilität der Verbindung machen sie zu einem Kandidaten für die Verwendung in dieser Anwendung. Forscher haben mehrere energetische Derivate auf Basis dieser Verbindung synthetisiert, wodurch die Leistungs- und Sicherheitsmerkmale verbessert wurden.
Ionische Flüssigkeiten und Katalyse
Ionische Flüssigkeiten (ILs) sind vielseitige Lösungsmittel mit einzigartigen Eigenschaften. Neue ILs auf Basis von This compound wurden als effiziente Katalysatoren für verschiedene Reaktionen entwickelt. Beispielsweise wurden sie bei der Synthese von Indolen über die Fischer-Indol-Synthese und 1H-Tetrazolen über Klickchemie eingesetzt . Diese ILs bieten umweltfreundliche Alternativen für die organische Synthese.
Heterocyclensynthese
N,N-Dialkylamide, einschliesslich This compound, dienen als vielseitige Synthone für die Heterocyclensynthese. Forscher haben ihre Anwendungen in der Aminierung, Formylierung, Reaktionen mit einer Kohlenstoffquelle, der Einarbeitung von Methylengruppen, Cyanierung und mehr untersucht . Diese Reaktionen sind essentiell für den Aufbau verschiedener heterocyclischer Verbindungen.
Eigenschaften
IUPAC Name |
N,N-dimethyl-5-[4-[4-(trifluoromethoxy)phenyl]sulfonylpiperazin-1-yl]pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N5O3S/c1-23(2)16-11-13(12-21-22-16)24-7-9-25(10-8-24)29(26,27)15-5-3-14(4-6-15)28-17(18,19)20/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDHWQJOAMFDIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
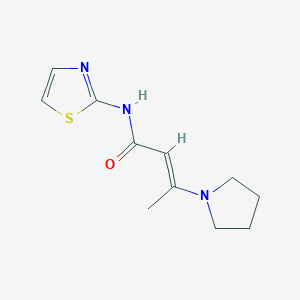
![5-[(2-fluorophenyl)amino]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2454134.png)
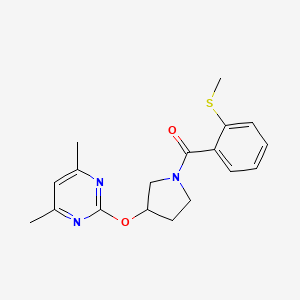
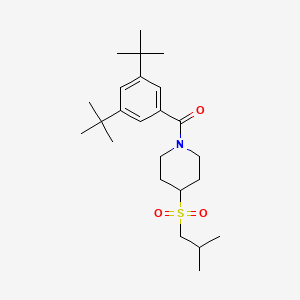
![2-(4-fluorophenyl)-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-methylpyrimidin-4(3H)-one](/img/structure/B2454138.png)
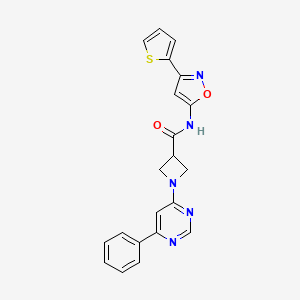
![4,5,6,7-Tetrahydropyrazolo[4,3-b]pyridine dihydrochloride](/img/structure/B2454144.png)
![N-(4-acetylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2454146.png)
![N-(4-amino-2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide](/img/structure/B2454148.png)
![1-(4-chlorophenyl)-N-(2-{5-[(3-chlorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)cyclopentane-1-carboxamide](/img/structure/B2454149.png)
![(1R,5R)-Bicyclo[3.2.0]heptane-6-one](/img/structure/B2454150.png)
